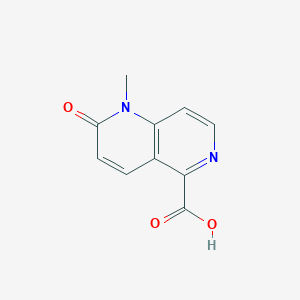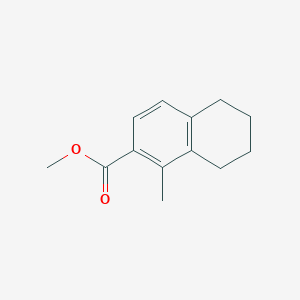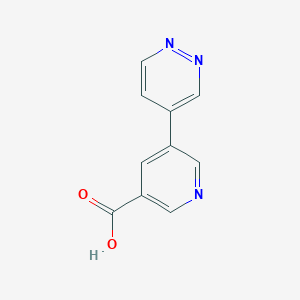
3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid is an organic compound with a unique structure that includes a cyano group and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with 2-cyanopropane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Cyanopropan-2-yl)benzoic acid
- 5-Methylbenzoic acid
- 2-Cyanopropane derivatives
Uniqueness
3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid is unique due to the presence of both a cyano group and a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-(2-cyanopropan-2-yl)-5-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8-4-9(11(14)15)6-10(5-8)12(2,3)7-13/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
UBWXNEOWSBLRRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)




![5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897417.png)




